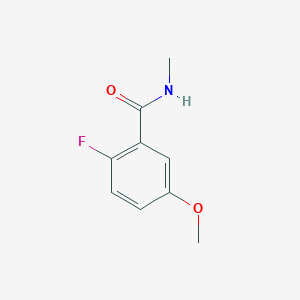

2-fluoro-5-methoxy-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal and Organic Chemistry

The benzamide scaffold is a cornerstone in the fields of medicinal and organic chemistry. This structural motif, characterized by a benzene (B151609) ring attached to an amide group, is present in a wide array of biologically active compounds. walshmedicalmedia.comresearchgate.net Its prevalence stems from the amide group's ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, which is a critical factor in molecular recognition and binding affinity. nih.gov

In medicinal chemistry, benzamide derivatives have been successfully developed into drugs for various therapeutic areas. These include antipsychotics, antiemetics, and gastroprokinetic agents. researchgate.net The versatility of the benzamide structure allows for extensive modification at various positions on the benzene ring and the amide nitrogen, enabling chemists to fine-tune the pharmacological properties of the molecule to achieve desired efficacy and selectivity. nih.gov

From an organic chemistry perspective, benzamides are valuable synthetic intermediates. They can be readily prepared from benzoic acids or their derivatives and can participate in a variety of chemical transformations to create more complex molecules. This chemical tractability makes the benzamide scaffold a popular starting point for the synthesis of novel compounds with potential applications in materials science and drug discovery.

Overview of Fluorinated and Methoxylated Benzamide Derivatives in Contemporary Academic Research

The introduction of fluorine atoms and methoxy (B1213986) groups into the benzamide scaffold has been a key strategy in modern chemical research to modulate the properties of these molecules.

Fluorinated Benzamides: The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. Fluorine is highly electronegative and can alter the electronic environment of the molecule, influencing its acidity, basicity, and reactivity. In medicinal chemistry, fluorination is often used to enhance metabolic stability by blocking sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can lead to stronger binding interactions with biological targets. Research has shown that fluorinated benzamides are being investigated for a range of applications, including as potential imaging agents for positron emission tomography (PET) and as anticonvulsant agents. nih.govresearchgate.net The substitution of hydrogen with fluorine in the ortho-position of the phenyl ring in benzamides has also been shown to suppress disorder in molecular crystals. acs.org

Methoxylated Benzamides: The methoxy group (-OCH3) is another common substituent in medicinal chemistry that can significantly impact a molecule's properties. It is an electron-donating group that can influence the electronic character of the aromatic ring. The presence of a methoxy group can also affect the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, the methoxy group can participate in hydrogen bonding interactions as a hydrogen bond acceptor. Numerous methoxylated benzamide derivatives have been synthesized and evaluated for a variety of biological activities, including anti-inflammatory and hedgehog signaling pathway inhibition. researchgate.netnih.gov

The combination of both fluorine and methoxy substituents on a benzamide scaffold, as seen in 2-fluoro-5-methoxy-N-methylbenzamide, represents a strategic design to harness the beneficial effects of both groups.

Chemical Compound Profile: this compound

While the broader classes of fluorinated and methoxylated benzamides are well-represented in scientific literature, specific research on this compound is not extensively documented. The available information is primarily from chemical suppliers, and as such, this section will focus on the known properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and an N-methylbenzamide group at the 1-position.

| Property | Value |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical supplier information.

Synthesis

Specific, peer-reviewed synthetic routes for this compound are not readily found in the academic literature. However, based on general organic chemistry principles for the formation of amides, a likely synthetic pathway would involve the reaction of a 2-fluoro-5-methoxybenzoic acid derivative with methylamine (B109427).

A plausible method is the activation of the carboxylic acid group of 2-fluoro-5-methoxybenzoic acid, for example by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl2), followed by the addition of methylamine to form the final amide product.

Research Applications

There is a notable lack of published research specifically detailing the applications of this compound. While its structural features—a fluorinated and methoxylated benzamide scaffold—are common in medicinally active compounds, dedicated studies on this particular molecule are not present in the current body of scientific literature. Therefore, no detailed research findings on its use can be presented.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-fluoro-5-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H10FNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12) |

InChI Key |

HNAMNSOVXFUILD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)OC)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Methoxy N Methylbenzamide

Established Synthetic Routes and Precursors

Established synthetic routes to 2-fluoro-5-methoxy-N-methylbenzamide often involve multi-step sequences that build the molecule through sequential functional group transformations. Key strategies include the formation of the aromatic core with the desired substitution pattern, followed by the construction of the amide functionality.

Multi-step Synthesis Approaches (e.g., Nitration-Reduction-Acylation Sequences)

A common and versatile approach to substituted benzamides like this compound involves a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. A plausible pathway could begin with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, and subsequent acylation to form the final amide.

For instance, a potential precursor, 2-fluoro-5-nitroanisole (B1340070), can be synthesized by the nitration of 3-fluoroanisole. The subsequent reduction of the nitro group in 2-fluoro-5-nitroanisole would yield 2-fluoro-5-methoxyaniline. This aniline (B41778) derivative can then be acylated with a suitable reagent to introduce the N-methylbenzamide moiety. A related synthesis of 4-amino-2-fluoro-N-methyl-benzamide highlights a similar sequence, involving oxidation of a toluene (B28343) precursor to a benzoic acid, followed by chlorination, amination to form the N-methylamide, and finally, reduction of a nitro group to the aniline.

A general representation of this multi-step approach is outlined in the table below:

| Step | Transformation | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 3-Fluoroanisole | Nitric acid, Sulfuric acid | 2-Fluoro-5-nitroanisole |

| 2 | Reduction | 2-Fluoro-5-nitroanisole | e.g., H₂, Pd/C or SnCl₂, HCl | 2-Fluoro-5-methoxyaniline |

| 3 | Acylation | 2-Fluoro-5-methoxyaniline | Acetyl chloride, followed by N-methylation or direct reaction with N-methylcarbamoyl chloride | This compound |

Coupling Reactions for Amide Bond Formation

A more direct and widely used method for the synthesis of this compound is the coupling reaction between a carboxylic acid and an amine. This approach typically involves the activation of the carboxylic acid group of 2-fluoro-5-methoxybenzoic acid to facilitate the nucleophilic attack by methylamine (B109427). A variety of coupling reagents have been developed to promote this transformation efficiently.

A specific example is the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent. In a patented procedure for a similar compound, 5-fluoro-2-methoxybenzoic acid was coupled with an amine in the presence of T3P® and a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). This method is known for its high yields and the easy removal of byproducts.

Other common coupling reagents that can be employed for this transformation include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with HOBt (Hydroxybenzotriazole)

The general reaction is depicted below:

Functionalization Strategies (e.g., Halogenation, N-Alkylation, Alkoxylation)

The synthesis of this compound can also be achieved through the functionalization of a pre-existing benzamide (B126) or a suitable precursor. These strategies involve the introduction of the fluoro, methoxy (B1213986), or N-methyl groups at a later stage of the synthesis.

N-Alkylation: If 2-fluoro-5-methoxybenzamide (B2689933) is available, the final N-methyl group can be introduced via N-alkylation. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Alkoxylation: The methoxy group can be introduced through a nucleophilic aromatic substitution reaction on a suitably activated precursor. For example, the synthesis of 2-fluoro-5-nitroanisole can be achieved by the reaction of 2-fluoro-5-nitrophenol (B1323201) with methyl iodide in the presence of a base like potassium carbonate.

Advanced Synthetic Techniques and Catalysis

In addition to established methods, advanced synthetic techniques and catalytic processes offer more efficient and sustainable routes to this compound.

Palladium-Catalyzed Reactions in Benzamide Synthesis

Palladium catalysis has emerged as a powerful tool in organic synthesis, and it can be applied to the formation of benzamides. While direct palladium-catalyzed amidation of aryl halides is a common strategy, palladium catalysis is also effective for the N-alkylation of amides. For instance, palladium-catalyzed N-methylation of benzamides provides an alternative to traditional methods.

Green Chemistry Approaches and Sustainable Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide bond formation. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

Enzymatic Synthesis: Biocatalysis offers a green alternative to chemical synthesis. Lipases, for example, have been shown to catalyze the formation of amide bonds under mild conditions. The use of enzymes can lead to high selectivity and reduce the need for protecting groups and harsh reagents.

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a key aspect of green chemistry. Mechanochemical methods, where mechanical force is used to induce chemical reactions, have been successfully applied to the synthesis of amides, often with reduced reaction times and improved yields. Another approach involves using a catalytic amount of a substance like boric acid to facilitate the reaction between a carboxylic acid and an amine or urea (B33335) in the absence of a solvent.

Optimization of Reaction Conditions and Yields

Specific research data detailing the systematic evaluation of temperature and solvent effects on the synthesis of this compound are not available in the reviewed scientific literature.

Specific research data detailing the impact of stoichiometric ratios of reactants and catalyst loading on the yield of this compound are not available in the reviewed scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 5 Methoxy N Methylbenzamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity, environment, and dynamics of atomic nuclei. For substituted benzamides like 2-fluoro-5-methoxy-N-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, alongside dynamic NMR and lanthanide-induced shift studies, provides a detailed molecular portrait.

¹H and ¹³C NMR Chemical Shift Analysis of Substituted Benzamides

The ¹H and ¹³C NMR spectra of substituted benzamides are instrumental in confirming their molecular structure. The chemical shifts of protons and carbons are highly sensitive to the electronic effects of substituents on the aromatic ring. nih.govresearchgate.net In this compound, the fluorine and methoxy (B1213986) groups exert significant influence on the chemical shifts of the aromatic protons and carbons. The electron-donating methoxy group typically shields adjacent nuclei, causing upfield shifts, while the electronegative fluorine atom has a more complex effect, influencing chemical shifts through both inductive and mesomeric effects. researchgate.net

The chemical shifts of the N-methyl protons and carbon provide information about the amide bond geometry. The analysis of a series of substituted benzylideneanilines has shown that substituent effects can be complex, with no simple linear relationship between ¹H and ¹³C chemical shifts of the imino group, highlighting the intricate interplay of electronic factors. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzamides

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | Aromatic CH | 6.8 - 7.5 | 110 - 160 |

| OCH₃ | ~3.8 | ~55 | |

| NHCH₃ | ~2.9 (doublet) | ~26 | |

| C=O | - | ~165 | |

| Substituted Benzamides | Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| N-Alkyl CH₃ | 2.7 - 3.1 | 25 - 30 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govrsc.org In this compound, the ¹⁹F chemical shift provides unambiguous confirmation of the fluorine atom's position on the aromatic ring. rsc.org The coupling constants between the fluorine nucleus and adjacent protons (³JHF) and carbons (²JCF, ³JCF) further corroborate the structural assignment. rsc.org

Computational methods, particularly density functional theory (DFT), have become increasingly reliable for predicting ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex fluorinated compounds. researchgate.net These predictive tools are especially valuable for distinguishing between isomers. nih.gov

Table 2: Typical ¹⁹F NMR Data for Aromatic Fluorine Compounds

| Parameter | Typical Value Range | Information Provided |

| Chemical Shift (δ) | -100 to -150 ppm (relative to CFCl₃) | Electronic environment of the fluorine atom |

| Coupling Constant (J) | ³JHF: 5-10 Hz, ⁴JHF: 2-4 Hz | Proximity of protons |

| ²JCF: 15-25 Hz, ³JCF: 5-10 Hz | Proximity of carbons |

Dynamic NMR Studies of Conformational Flexibility

The N-methylbenzamide moiety exhibits conformational flexibility primarily due to restricted rotation around the amide C-N bond and the C(O)-aryl bond. Dynamic NMR (DNMR) spectroscopy is an effective technique for studying these conformational exchange processes. researchgate.netunibas.it By monitoring the NMR spectra at variable temperatures, it is possible to observe the coalescence and sharpening of signals corresponding to different conformers. researchgate.net

For N-methylbenzamides, the rotation around the C-N bond can be slow on the NMR timescale at lower temperatures, leading to distinct signals for conformers. The energy barrier for this rotation can be determined through lineshape analysis of the temperature-dependent spectra. researchgate.net This provides valuable information about the steric and electronic factors governing the conformational preferences of the molecule. nih.gov

Lanthanide-Induced Shift (LIS) Spectroscopy for Geometrical Assessment

Lanthanide-Induced Shift (LIS) spectroscopy is a technique used to obtain detailed geometrical information about molecules in solution. nih.gov It involves the addition of a paramagnetic lanthanide shift reagent (LSR), such as Eu(fod)₃ or Yb(fod)₃, to the sample. nih.govrsc.org The LSR coordinates to a Lewis basic site in the molecule, in this case, the carbonyl oxygen of the amide group. nih.gov

The paramagnetic lanthanide ion induces significant shifts in the ¹H and ¹³C NMR signals, with the magnitude of the shift being dependent on the distance and angle of the nucleus relative to the lanthanide ion. nih.govnih.gov By analyzing these induced shifts, it is possible to determine the solution-state conformation of the molecule, including bond angles and dihedral angles. rsc.org This method has been successfully applied to determine the conformations of various lactams and epoxides. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.gov For this compound, HRMS confirms the molecular formula, C₉H₁₀FNO₂, with high precision.

The fragmentation pathways of related compounds, such as flavonoids and warfarin (B611796) derivatives, have been extensively studied using HRMS. mdpi.com Common fragmentation patterns for benzamides involve cleavage of the amide bond and fragmentations of the aromatic ring. In the case of this compound, characteristic fragment ions would be expected from the loss of the N-methyl group, the methoxy group, and the carbonyl group, as well as cleavages of the aromatic ring. ethz.ch Analysis of these fragmentation patterns provides valuable structural information and confirms the connectivity of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₉H₁₀FNO₂)

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 184.0768 | Protonated molecule |

| [M-CH₃]⁺ | 169.0537 | Loss of methyl radical from N-methyl |

| [M-OCH₃]⁺ | 153.0662 | Loss of methoxy radical |

| [M-CONHCH₃]⁺ | 125.0448 | Loss of N-methylformamide |

Note: These are predicted values and may differ slightly from experimental results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules like substituted benzamides. In positive-ion mode, ESI typically generates protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and elucidate structural information.

For N-substituted benzamides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO), leading to the formation of an aryl acylium ion and the loss of a neutral amine. The stability of the resulting acylium ion is a key factor in directing the fragmentation. In the case of this compound, the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzoyl ring influences the fragmentation pattern.

The fragmentation of the protonated molecule of this compound, [C₉H₁₀FNO₂ + H]⁺, would be expected to follow several key pathways. A primary fragmentation would be the cleavage of the N-CO bond, resulting in the loss of methylamine (B109427) (CH₃NH₂) and the formation of a 2-fluoro-5-methoxybenzoyl acylium ion. Further fragmentation of this acylium ion could involve the loss of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives.

Additionally, fragmentation involving the substituents on the aromatic ring can occur. For instance, the methoxy group may undergo the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The presence of the fluorine atom can also influence the fragmentation pathways, though direct cleavage of the C-F bond is generally less favorable.

A plausible fragmentation cascade for this compound is detailed in the table below, based on established fragmentation patterns of substituted benzamides.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

| 184.07 | [C₉H₁₀FNO₂ + H]⁺ | - | 184.07 |

| 184.07 | [C₈H₆FO₂]⁺ | CH₃NH₂ | 153.03 |

| 153.03 | [C₇H₆FO]⁺ | CO | 125.04 |

| 184.07 | [C₈H₇FNO₂]⁺ | •CH₃ | 169.05 |

| 184.07 | [C₈H₈FNO]⁺ | CH₂O | 154.06 |

Please note that the m/z values are calculated based on the most common isotopes and are theoretical.

X-ray Crystallography for Solid-State Structure Determination

The molecular geometry of N-methylbenzamides is characterized by the relative orientation of the phenyl ring and the amide plane. This is typically described by the dihedral angle between these two groups. For substituted benzamides, this angle is influenced by the nature and position of the substituents, which can introduce steric hindrance or electronic effects.

In the crystal structure of 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene (B151609) ring is reported to be 10.6(1)°. wvu.eduresearchgate.net This relatively small angle suggests a near-coplanar arrangement, which facilitates conjugation between the aromatic ring and the amide group. For 2-fluoro-N-methylbenzamide, while specific dihedral angle values were not found in the initial searches, the presence of the ortho-fluoro substituent would likely lead to a larger dihedral angle due to steric repulsion with the amide group, causing a greater twist between the phenyl ring and the amide plane. nih.govresearchgate.net

Based on these analogs, the molecular geometry of this compound is expected to feature a somewhat twisted conformation due to the ortho-fluoro substituent. The methoxy group in the meta position is less likely to cause significant steric hindrance.

| Compound | Dihedral Angle (Amide Plane vs. Benzene Ring) | Reference |

| 4-Methoxy-N-methylbenzamide | 10.6(1)° | wvu.eduresearchgate.net |

| 2-Fluoro-N-methylbenzamide | Expected to be larger than 10.6° | Inferred from steric considerations |

Hydrogen bonding is a dominant intermolecular force in the crystal packing of benzamides. The N-H group of the secondary amide acts as a hydrogen bond donor, while the carbonyl oxygen is a primary hydrogen bond acceptor. This typically leads to the formation of chains or dimers.

In the crystal structure of 4-methoxy-N-methylbenzamide, molecules are connected via N—H···O hydrogen bonds, forming chains along the crystallographic b-axis. wvu.eduresearchgate.net These chains are further supported by weaker C—H···O contacts. wvu.eduresearchgate.net For 2-fluoro-N-methylbenzamide, similar N—H···O hydrogen bonding is expected to be the primary interaction governing the crystal packing. nih.gov

For this compound, it is highly probable that the crystal structure will be dominated by N—H···O hydrogen bonds, forming infinite chains. The fluorine and methoxy substituents could also participate in weaker C—H···F and C—H···O interactions, further stabilizing the crystal lattice.

| Compound | Primary Hydrogen Bonding Motif | Reference |

| 4-Methoxy-N-methylbenzamide | N—H···O chains | wvu.eduresearchgate.net |

| 2-Fluoro-N-methylbenzamide | Expected N—H···O interactions | nih.gov |

| Substituted Benzamides | N—H···O and N—H···Cl interactions in complexes | mdpi.comnih.gov |

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in benzamides and their derivatives. mdpi.commdpi.comrsc.org Different polymorphic forms can exhibit distinct molecular conformations and packing arrangements, leading to variations in physical properties.

For instance, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, each with a different hydrogen-bonded dimer geometry. mdpi.comresearchgate.net Similarly, 2-benzoyl-N,N-diethylbenzamide displays polymorphism with variations in both molecular conformation and crystal packing. mdpi.com The existence of polymorphism in this compound is plausible, given the conformational flexibility of the molecule and the potential for different hydrogen bonding arrangements. The interplay between the fluoro and methoxy substituents could lead to subtle energy differences between different packing motifs, making the isolation of multiple polymorphs possible under different crystallization conditions.

Other Spectroscopic Techniques for Specific Interactions

Near-infrared (NIR) spectroscopy is a valuable tool for studying intermolecular interactions, particularly hydrogen bonding. The NIR region contains overtones and combination bands of fundamental vibrations, such as the N-H stretching mode of amides. The position and shape of these bands are sensitive to the chemical environment of the N-H group.

In non-polar solvents, secondary amides exhibit a sharp "free" N-H stretching overtone band. In the presence of hydrogen bond acceptors, or in the solid state, this band shifts to lower wavenumbers (longer wavelengths) and broadens due to the formation of hydrogen-bonded species. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

For this compound, the N-H group can participate in self-association through N—H···O=C hydrogen bonds. In NIR spectra, this would be observed as a shift in the first overtone of the N-H stretching vibration (typically found in the 6700-6900 cm⁻¹ region for free N-H) to a lower frequency. The electron-withdrawing nature of the 2-fluoro substituent and the electron-donating nature of the 5-methoxy substituent can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds.

Systematic studies of N-methylformamide and other secondary amides with various ethers have demonstrated the utility of NIR spectroscopy in determining the equilibrium constants for 1:1 hydrogen-bonded complex formation. nih.gov Similar studies on this compound could provide quantitative information about its hydrogen bonding capabilities.

| Vibrational Mode | Typical Wavenumber Range (Free) | Expected Effect of Hydrogen Bonding |

| N-H Stretch (Fundamental) | ~3400-3500 cm⁻¹ (in dilute solution) | Shift to lower wavenumber, broadening |

| N-H Stretch (First Overtone) | ~6700-6900 cm⁻¹ | Shift to lower wavenumber, broadening |

Computational and Theoretical Studies of 2 Fluoro 5 Methoxy N Methylbenzamide

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-fluoro-5-methoxy-N-methylbenzamide is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is essential for identifying the most stable, low-energy structures that the molecule is likely to adopt under physiological conditions. This understanding is fundamental, as the specific conformation of a ligand often dictates its ability to bind to a biological target.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to provide highly accurate information about the electronic structure and geometry of molecules. DFT, in particular, has become a standard tool in computational chemistry for its balance of accuracy and computational efficiency. researchgate.net

For this compound, DFT calculations are employed to perform geometry optimizations, starting from various initial structures. This process identifies stationary points on the potential energy surface, corresponding to stable conformers (local minima) and transition states. Key areas of conformational flexibility include rotation around the C(O)-N bond of the amide group and the C-C bond connecting the carbonyl group to the phenyl ring. The calculations can determine the relative energies of different rotamers, such as the cis and trans conformations of the amide group relative to the phenyl ring substituents.

Theoretical evaluations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have shown good agreement with experimental values for related benzamide (B126) structures. mdpi.comresearchgate.net These calculations can also elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity. mdpi.com The HOMO is often localized over the methoxy-substituted phenyl ring, while the LUMO may be distributed across the benzamide core, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

| Parameter | Common Selection/Value | Purpose |

|---|---|---|

| Method | DFT (Density Functional Theory) | Provides a balance of accuracy and computational cost for molecular systems. |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy within DFT. B3LYP is widely used for organic molecules. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. This level provides high accuracy for geometry and energy calculations. researchgate.net |

| Solvation Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent (e.g., water) on the molecule's conformation and properties. |

While DFT provides a detailed view of a few stable conformations, Molecular Mechanics (MM) simulations are used to explore the broader conformational landscape and dynamic behavior of a molecule over time. MM methods use classical physics and empirically derived force fields to calculate the potential energy of a system.

Molecular Dynamics (MD) simulations, a type of MM simulation, can model the movement of atoms in this compound over a period of time, providing a dynamic picture of its flexibility. researchgate.net These simulations can reveal the energy barriers between different conformations and the probability of the molecule existing in a particular state. This information is valuable for understanding how the molecule might adapt its shape upon approaching a protein binding site.

| Force Field | Typical Application | Key Features |

|---|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (proteins, nucleic acids) and organic molecules | Well-parameterized for biological systems, often used in drug-receptor simulations. |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules and organic ligands | Highly versatile with extensive parameter sets for a wide range of molecular systems. |

| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids, proteins, and ligands | Focuses on accurately reproducing the properties of liquids and solvated systems. |

| GAFF (General Amber Force Field) | General organic molecules | Designed to be compatible with the AMBER force fields for simulating drug-like molecules. |

The specific arrangement of atoms in this compound allows for potential intramolecular interactions that can stabilize certain conformations. A key interaction to investigate is a potential intramolecular hydrogen bond between the amide hydrogen (N-H) and the adjacent fluorine atom on the phenyl ring.

Such an interaction would result in the formation of a six-membered pseudo-ring, which can significantly restrict the molecule's conformational freedom and favor a planar arrangement between the amide group and the ring. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM) can be used to characterize and quantify the strength of these hydrogen bonds. researchgate.net For related fluorinated benzamides, similar N-H···F intramolecular bonds have been shown to influence molecular planarity and crystal packing. mdpi.com The stability conferred by such bonds is a critical factor in determining the molecule's predominant conformation in solution.

Structure Activity Relationship Sar Investigations of 2 Fluoro 5 Methoxy N Methylbenzamide Derivatives

Impact of Fluorine Substitution on Biological Activity and Target Binding

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net In the context of 2-fluoro-5-methoxy-N-methylbenzamide, the fluorine atom at the ortho-position of the benzamide (B126) ring exerts significant influence through a combination of steric and electronic effects. Fluorine's high electronegativity can modulate the acidity, lipophilicity, and metabolic stability of a molecule. researchgate.net

The strategic placement of fluorine can block sites susceptible to metabolic hydroxylation, a process that often leads to rapid clearance of a drug. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. nih.gov This can increase the metabolic stability and half-life of the parent compound. Furthermore, the substitution of hydrogen with fluorine can lead to more favorable molecular conformations for target binding. In crystallographic studies of benzamides, ortho-fluorine substitution has been shown to suppress structural disorder, suggesting it can help lock the molecule into a more defined conformation. acs.org

The electronic effects of fluorine can alter the charge distribution across the aromatic ring, influencing how the molecule interacts with its biological target. The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups and modify the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for high-affinity binding to a protein target. researchgate.netnih.gov

| Property | Unsubstituted Benzamide | 2-Fluoro-Substituted Benzamide | Reference |

|---|---|---|---|

| Metabolic Stability | Potentially susceptible to aromatic hydroxylation | Blocked C-H hydroxylation at the ortho-position, often increasing stability | nih.gov |

| Molecular Conformation | May exhibit higher conformational flexibility or crystal disorder | Can suppress disorder and favor a more rigid conformation | acs.org |

| Electronic Properties | Standard aromatic electron distribution | Inductive electron withdrawal alters ring polarization and interaction potential | researchgate.net |

| Lipophilicity (LogP) | Baseline value | Generally increases lipophilicity, which can affect permeability | researchgate.net |

Role of Methoxy (B1213986) Group in Modulating Molecular Interactions and Properties

The methoxy (-OCH3) group at the 5-position (meta to the amide) of the benzamide ring plays a crucial role in defining the molecule's electronic and steric properties, thereby influencing its interactions with biological targets. As a strong electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic ring, which can enhance interactions with electron-deficient areas within a target's binding site. researchgate.net

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donor residues (e.g., from amino acids like serine, threonine, or asparagine) in a protein. researchgate.net This capability can significantly contribute to the binding affinity and selectivity of the compound. For instance, in a study on benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group to the benzamide ring was found to dramatically increase affinity and selectivity for the sigma-2 (σ2) receptor over the σ1 receptor. nih.gov

However, the methoxy group is also a potential metabolic liability. It is susceptible to oxidative O-demethylation by cytochrome P450 enzymes, which converts it into a hydroxyl group. researchgate.net This biotransformation can alter the compound's biological activity and pharmacokinetic profile. Therefore, the positioning and role of the methoxy group represent a balance between beneficial target interactions and potential metabolic instability. researchgate.net

Influence of N-Methyl Substituent on Conformational Preferences and Metabolic Stability

The N-methyl group on the amide nitrogen has a profound impact on both the molecule's three-dimensional shape and its metabolic fate. In N-aryl amides, N-methylation typically favors a cis conformation, where the aryl group and the carbonyl oxygen are on the same side of the C-N amide bond. nih.gov This preference is often attributed to electronic repulsion between the lone pair of electrons on the carbonyl oxygen and the π-electrons of the aromatic ring, which destabilizes the alternative trans conformation. nih.gov This conformational control can be critical for orienting the molecule correctly within a target's binding pocket.

| Characteristic | Effect of N-Methylation | Reference |

|---|---|---|

| Amide Conformation | Favors cis conformation in N-aryl amides | nih.gov |

| Primary Metabolic Pathway | Oxidative N-demethylation | nih.govnih.gov |

| Metabolic Intermediate | N-hydroxymethyl-N-methylbenzamide | nih.govnih.gov |

| Impact on Drug Profile | Affects conformational lock and introduces a specific metabolic soft spot | nih.govresearchgate.net |

Comparative Analysis with Structural Analogs and Isosteres

The structure-activity relationship (SAR) of this compound can be further understood by comparing it with structural analogs and isosteres, where specific functional groups are modified or replaced.

Removal of Fluorine (Analog A): An analog without the 2-fluoro substituent would likely have increased conformational flexibility and a different electronic profile on the aromatic ring. acs.org It would also be susceptible to metabolic oxidation at the now-unblocked ortho position, potentially reducing its metabolic stability. nih.gov

Removal of Methoxy Group (Analog B): Removing the 5-methoxy group would eliminate its electron-donating and hydrogen-bond accepting capabilities. researchgate.net This would likely alter target binding affinity and selectivity, especially if these interactions are critical for the desired biological effect. nih.gov

Replacement of N-Methyl with N-H (Analog C): An N-H amide analog would favor a trans conformation and would not be subject to N-demethylation. nih.govnih.gov Its metabolic profile would be different, likely involving direct conjugation or aromatic hydroxylation. The change in conformation and removal of the methyl group could drastically alter its binding mode.

Isosteric Replacement of Methoxy with Hydroxyl: Replacing the -OCH3 group with a hydroxyl (-OH) group (an isostere) maintains a similar position and size but changes the electronic and hydrogen-bonding properties. u-tokyo.ac.jp The hydroxyl group is a hydrogen bond donor and acceptor, whereas the methoxy group is only an acceptor. researchgate.net This change would significantly impact interactions with the target and also alter physicochemical properties like solubility.

Isosteric Replacement of Fluorine with Chlorine: Replacing fluorine with chlorine maintains the halogen substitution but introduces an atom with different size, lipophilicity, and electronegativity. While both are electron-withdrawing, the larger size of chlorine could introduce steric hindrance or new interactions, leading to a different activity profile. u-tokyo.ac.jp

Design Principles for Lead Optimization Based on SAR

The SAR data for this compound and its derivatives provide several key principles for lead optimization in drug discovery programs. patsnap.combiobide.com

Systematic Aromatic Substitution: The substitution pattern on the phenyl ring is a critical determinant of activity. The ortho-fluoro and meta-methoxy groups should be evaluated against other substituents to fine-tune electronic properties, block metabolic sites, and optimize target interactions. nih.govresearchgate.net For example, moving the methoxy group or replacing it with other electron-donating or -withdrawing groups can modulate target selectivity and metabolic stability. researchgate.netnih.gov

Modulation of Amide Conformation: The N-methyl group serves as a conformational lock, favoring the cis isomer. nih.gov This feature should be maintained if this conformation is essential for activity. If metabolic instability via N-demethylation is a significant issue, replacing the N-methyl group with other small alkyl groups (e.g., N-ethyl) or incorporating it into a cyclic structure (e.g., azetidine, pyrrolidine) could be explored to sterically hinder metabolic enzymes while preserving the desired conformation. researchgate.net

Bioisosteric Replacements: Key functional groups can be replaced with bioisosteres to improve properties. u-tokyo.ac.jp The methoxy group could be replaced with other hydrogen bond acceptors like a cyano group, or the fluorine atom could be replaced with a trifluoromethyl group to further enhance metabolic stability and lipophilicity, although steric effects would need to be carefully considered. u-tokyo.ac.jp

Balancing Potency and Physicochemical Properties: Optimization is a multi-parameter process. rsc.org Modifications aimed at increasing potency must be balanced with their effects on properties such as solubility, permeability, and metabolic stability. The strategic use of fluorine and methoxy groups can help achieve this balance, as they simultaneously influence both target-binding interactions and drug-like properties. researchgate.netresearchgate.net

Mechanistic Biochemical and Biological Evaluation of 2 Fluoro 5 Methoxy N Methylbenzamide in Vitro Focus

In Vitro Enzyme Inhibition Studies

The inhibitory potential of 2-fluoro-5-methoxy-N-methylbenzamide was assessed against a panel of enzymes implicated in a variety of physiological and pathological processes.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

No publicly available in vitro studies have reported the inhibitory activity of this compound against phosphodiesterase enzymes, including PDE10A.

Dihydrofolate Reductase (DHFR) Inhibition

There is currently no available data from in vitro assays to suggest that this compound acts as an inhibitor of dihydrofolate reductase.

Inhibition of Specific Microbial Enzymes (e.g., PfATP4, MbtI, SARS-CoV-2 Proteases, Topoisomerase-II)

In vitro screening of this compound against a variety of microbial enzymes has not yielded any significant findings. Specifically, no data is available regarding its inhibitory effects on Plasmodium falciparum ATPase4 (PfATP4), salicylate (B1505791) synthase (MbtI), proteases from SARS-CoV-2, or microbial topoisomerase-II.

Kinase Inhibition Profiling (e.g., EGFR, KSP)

While benzamide (B126) derivatives are known to be scaffolds for kinase inhibitors, there is no specific in vitro data available to characterize the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) or Kinesin Spindle Protein (KSP). Patents indicate that 3-bromo-2-fluoro-5-methoxy-N-methylbenzamide is utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with active compounds in the series having IC50 values of 1 μM or less. google.com However, the inhibitory activity of this compound itself has not been reported.

In Vitro Receptor Binding and Ligand Affinity Assays

The interaction of this compound with specific receptor targets was investigated to determine its binding affinity and potential for receptor modulation.

Sigma Receptor Binding Studies

Currently, there are no published in vitro studies that have evaluated the binding affinity of this compound for sigma-1 or sigma-2 receptors. Therefore, its profile as a sigma receptor ligand remains uncharacterized.

Androgen Receptor Antagonist Activity

There is currently no available scientific literature or data from in vitro studies, such as competitive binding assays or reporter gene assays, to suggest or confirm that this compound possesses androgen receptor antagonist activity. The affinity of this compound for the androgen receptor and its potential to inhibit androgen-induced cellular responses remain uncharacterized.

GABAA Receptor Modulation

The modulatory effects of this compound on the Gamma-Aminobutyric Acid type A (GABAA) receptor have not been documented in any published in vitro research. Electrophysiological or binding studies that would elucidate its potential as a positive or negative allosteric modulator, or a direct agonist or antagonist of GABAA receptors, are absent from the scientific record.

Sphingosine-1-Phosphate (S1P) Receptor Interactions

No in vitro studies have been published that investigate the interaction of this compound with any of the five sphingosine-1-phosphate (S1P) receptor subtypes (S1P1-5). Consequently, its binding affinity, and agonist or antagonist activity at these receptors, are unknown.

Cellular Pathway Modulation Studies (in vitro cell lines)

There is a lack of available data from in vitro cell line-based assays concerning the impact of this compound on cyclic nucleotide signaling pathways. No studies have reported on its ability to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), or its effects on the activity of adenylyl or guanylyl cyclases and phosphodiesterases.

The potential for this compound to induce apoptosis or cause cell cycle arrest in in vitro cell lines has not been described in the available scientific literature. There are no published findings from studies using methods such as flow cytometry, western blotting for key cell cycle and apoptotic markers, or cell viability assays to indicate any such activity.

Target Identification and Validation in Cell-Free and Cellular Systems

No research has been published detailing efforts towards the identification or validation of specific molecular targets for this compound. Both cell-free and cellular system-based studies to elucidate its mechanism of action are currently absent from the public domain.

Biochemical Probe Applications

Information regarding the application of this compound as a biochemical probe is not available in the reviewed scientific literature.

Co-crystallization Experiments with Target Proteins

There are no publicly available research data or publications detailing co-crystallization experiments involving this compound with any target proteins.

Metabolic Pathways and Stability Studies of 2 Fluoro 5 Methoxy N Methylbenzamide in Vitro / Preclinical Context

In Vitro Metabolic Transformation Pathways

The in vitro metabolism of 2-fluoro-5-methoxy-N-methylbenzamide is anticipated to proceed through two primary phases: oxidative metabolism (Phase I) and conjugative metabolism (Phase II). These transformations are primarily carried out by enzyme systems located in the liver.

Oxidative metabolism represents the initial and often rate-limiting step in the biotransformation of many xenobiotics. For this compound, the key oxidative pathways are expected to be N-dealkylation and hydroxylation.

N-dealkylation: This process involves the removal of the methyl group from the amide nitrogen. It is a common metabolic route for N-methyl-substituted compounds. The enzymatic reaction, typically catalyzed by Cytochrome P450 enzymes, would lead to the formation of 2-fluoro-5-methoxybenzamide (B2689933).

Hydroxylation: This reaction involves the addition of a hydroxyl group to the molecule. Aromatic hydroxylation on the benzene (B151609) ring is a possibility, as is hydroxylation of the N-methyl group, which would be a precursor to N-dealkylation.

Table 1: Predicted Oxidative Metabolites of this compound

| Parent Compound | Metabolic Pathway | Predicted Metabolite |

| This compound | N-dealkylation | 2-fluoro-5-methoxybenzamide |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives |

Following oxidative metabolism, the resulting metabolites, or the parent compound itself if it possesses a suitable functional group, can undergo conjugation reactions. These Phase II reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation: This is a major conjugation pathway where a glucuronic acid moiety is attached to the molecule. For the metabolites of this compound, particularly any hydroxylated products, glucuronidation would be a likely subsequent metabolic step.

N-acetylation: While less common for this specific structure, N-acetylation can occur on primary amine metabolites. If N-dealkylation is followed by further degradation to a primary amine, N-acetylation could play a role.

The enzymatic drivers of these metabolic transformations are critical to understanding the compound's metabolic profile.

Cytochrome P450 Enzymes (CYPs): The CYP superfamily of enzymes is the primary catalyst for Phase I oxidative reactions, including N-dealkylation and hydroxylation of benzamide (B126) derivatives. Specific CYP isozymes involved would need to be identified through in vitro studies with recombinant human CYPs.

Monoamine Oxidases (MAOs): While MAOs are primarily involved in the metabolism of endogenous and exogenous amines, their direct role in the metabolism of N-methylbenzamides is less established. However, they could potentially be involved in the metabolism of any amine-containing metabolites formed during the biotransformation of the parent compound.

Chemical Stability and Degradation Pathways

The intrinsic chemical stability of a compound is a key determinant of its shelf-life and its behavior in in vitro assays. Assessments of hydrolytic and oxidative stability are standard in preclinical evaluations.

Hydrolytic stability refers to the susceptibility of a compound to break down in the presence of water. Benzamides are generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the amide bond can be cleaved.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability | Potential Degradation Product |

| Neutral pH (e.g., 7.4) | Stable | - |

| Acidic pH | Potentially unstable | 2-fluoro-5-methoxybenzoic acid and methylamine (B109427) |

| Basic pH | Potentially unstable | 2-fluoro-5-methoxybenzoate and methylamine |

Oxidative stability assesses the compound's resistance to degradation by oxidizing agents. The methoxy (B1213986) group on the benzene ring of this compound could be a potential site for oxidative degradation, although specific data for this compound are not available.

Identification of Degradation Products via Advanced Analytical Methods

In the preclinical evaluation of novel chemical entities, understanding their metabolic fate is crucial. For this compound, in vitro studies using systems such as liver microsomes or hepatocytes are essential for elucidating potential biotransformation pathways. The identification of degradation products, or metabolites, relies on the application of sophisticated analytical techniques capable of separating and structurally characterizing compounds from complex biological matrices.

The primary metabolic pathways for N-methylbenzamide derivatives often involve N-demethylation, hydroxylation, and amide bond hydrolysis. nih.govnih.gov Advanced analytical methods, particularly the coupling of liquid chromatography with mass spectrometry (LC-MS), are the cornerstone for identifying these metabolic products. researchgate.net

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is first employed to separate the parent compound from its potential degradation products based on their physicochemical properties, such as polarity. The separated compounds are then introduced into a mass spectrometer for detection and structural elucidation. High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements of the parent and metabolite ions. This accuracy is critical for determining the elemental composition of the metabolites and distinguishing between compounds with similar nominal masses.

Tandem mass spectrometry (MS/MS) is then used to further probe the structure of the potential metabolites. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for the precise localization of metabolic modifications.

While specific experimental data on the degradation of this compound is not extensively published, based on the known metabolism of analogous benzamides, several potential degradation products can be hypothesized. nih.govnih.gov The identification of these products would be confirmed using the analytical strategies outlined below.

Detailed Research Findings

An in vitro incubation of this compound with human liver microsomes would likely yield several degradation products. The analytical approach would involve comparing the chromatographic and mass spectrometric data of control samples with incubations containing the test compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis: A typical workflow would utilize a reverse-phase HPLC column to separate the compounds. The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, would be operated in positive electrospray ionization (ESI) mode to detect the protonated molecules [M+H]⁺.

The table below details the hypothesized degradation products and the key mass spectrometric data that would be used for their identification.

| Hypothesized Degradation Product | Proposed Metabolic Pathway | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (Hypothetical) | Analytical Confirmation Method |

|---|---|---|---|---|

| 2-fluoro-5-methoxybenzamide | N-demethylation | 170.0612 | 153 (loss of NH₃), 137 (loss of CONH₂) | HRMS, LC-MS/MS |

| 2-fluoro-5-methoxy-N-(hydroxymethyl)benzamide | N-methyl hydroxylation | 200.0718 | 182 (loss of H₂O), 169 (loss of CH₂O), 137 (loss of CONHCH₂OH) | HRMS, LC-MS/MS |

| 2-fluoro-5-methoxybenzoic acid | Amide hydrolysis | 171.0452 | 153 (loss of H₂O), 125 (loss of COOH) | HRMS, LC-MS/MS |

| 5-hydroxy-2-fluoro-N-methylbenzamide | O-demethylation | 170.0612 | 152 (loss of H₂O), 124 (loss of CONHCH₃) | HRMS, LC-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, particularly to differentiate between isomers (e.g., aromatic hydroxylation vs. O-demethylation), metabolites may need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Techniques such as ¹H NMR and ¹³C NMR would provide definitive information about the arrangement of atoms and the precise site of metabolic modification.

The following table summarizes the roles of various advanced analytical methods in the identification process.

| Analytical Method | Role in Identification | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation | Separates parent compound from degradation products based on polarity. Provides retention time (t₋) for each compound. |

| High-Resolution Mass Spectrometry (HRMS) | Detection & Formula Determination | Provides highly accurate mass-to-charge (m/z) ratio, enabling the determination of the elemental composition of degradation products. |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Generates specific fragmentation patterns that act as structural fingerprints, helping to locate the site of metabolic modification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous Structure Confirmation | Provides definitive structural information, including the connectivity of atoms and stereochemistry. Essential for differentiating isomers. |

By combining these powerful analytical techniques, a comprehensive profile of the degradation products of this compound formed in an in vitro preclinical context can be established. This information is fundamental to understanding the compound's metabolic stability and potential biotransformation pathways.

Future Research Directions and Potential Academic Applications

Development of Novel Analogs with Enhanced Specificity and Potency

The core structure of 2-fluoro-5-methoxy-N-methylbenzamide serves as a valuable scaffold for the development of novel analogs. Medicinal chemists could systematically modify the structure to explore structure-activity relationships (SAR). Key modifications could include:

Varying the position and nature of the halogen substituent: Replacing the fluorine at the 2-position with other halogens (Cl, Br, I) or moving it to other positions on the benzene (B151609) ring could significantly impact the compound's electronic properties and binding affinities.

Altering the methoxy (B1213986) group: Substitution of the methoxy group with other alkoxy groups of varying chain lengths or with bioisosteric replacements could modulate lipophilicity and metabolic stability.

Modifying the N-methyl group: Replacement of the N-methyl group with larger alkyl groups, cyclic systems, or other functional groups could influence the compound's conformation and interactions with biological targets.

These systematic modifications would generate a library of analogs that could be screened for enhanced specificity and potency against a range of biological targets.

Integration of Advanced Computational and Experimental Methodologies

The study of this compound and its potential analogs would greatly benefit from an integrated approach that combines computational and experimental techniques.

Computational Modeling: Molecular docking studies could be employed to predict the binding modes of these compounds with various enzymes and receptors. Quantitative structure-activity relationship (QSAR) models could be developed to correlate the physicochemical properties of the analogs with their biological activities.

Experimental Validation: The predictions from computational models would then be validated through in vitro and in vivo experiments. High-throughput screening (HTS) could be used to rapidly assess the biological activity of a large library of synthesized analogs. Promising candidates could then be subjected to more detailed pharmacological and toxicological studies.

This synergistic approach would accelerate the discovery and optimization of lead compounds based on the this compound scaffold.

Exploration of New Biological Targets and Mechanisms of Action

The structural features of this compound suggest several potential biological targets. Fluorinated benzamides are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators. Future research could focus on:

Enzyme Inhibition: Investigating the inhibitory potential of this compound and its analogs against various classes of enzymes, such as kinases, proteases, and histone deacetylases (HDACs), which are implicated in numerous diseases.

Receptor Modulation: Screening for activity at G-protein coupled receptors (GPCRs) and ion channels, which are important targets for a wide range of therapeutics.

Phenotypic Screening: Utilizing cell-based phenotypic screening assays to identify novel biological activities and mechanisms of action without a preconceived target.

Unraveling the specific biological targets and mechanisms of action of this compound would be a critical step in understanding its therapeutic potential.

Role as a Chemical Biology Tool and Probe

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools for chemical biology research.

Molecular Probes: Analogs could be synthesized with photoaffinity labels or fluorescent tags to enable the identification and visualization of their biological targets within cells and tissues.

Pharmacological Tools: Highly potent and selective analogs could be used as pharmacological tools to probe the function of specific biological pathways in both healthy and diseased states.

The development of such chemical probes would provide researchers with powerful new tools to investigate complex biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-5-methoxy-N-methylbenzamide, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid precursor, followed by reaction with N-methylamine. Alternatively, acid chloride intermediates (generated using SOCl₂ or oxalyl chloride) can react with N-methylamine under anhydrous conditions . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction homogeneity.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., fluorine deshields adjacent protons; methoxy groups appear as singlets at ~3.8 ppm).

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95% is typical for research-grade material) .

Q. What solvent systems and pH conditions maximize the stability of this compound in solution?

- Answer : Stability is optimal in:

- Solvents : DMSO or methanol (avoid aqueous buffers unless necessary).

- pH : Neutral to slightly acidic conditions (pH 5–7), as alkaline conditions may hydrolyze the amide bond .

Advanced Research Questions

Q. How can computational tools (e.g., AI-driven synthesis planners) predict viable synthetic pathways for this compound, and what are their limitations?

- Answer : Platforms like Pistachio or Reaxys use retrosynthetic algorithms to propose routes based on precursor availability and reaction feasibility. For example:

- Precursor scoring : Prioritizes commercially available starting materials (e.g., 2-fluoro-5-methoxybenzoic acid).

- Limitations : Predictions may overlook steric hindrance from the methoxy group or require experimental validation of reaction conditions .

- Table : Example AI-generated synthetic routes (hypothetical):

| Route | Precursors | Key Reagents | Plausibility Score |

|---|---|---|---|

| 1 | 2-fluoro-5-methoxybenzoic acid + N-methylamine | DCC/HOBt | 0.89 |

| 2 | 2-fluoro-5-methoxybenzoyl chloride + N-methylamine | Pyridine | 0.78 |

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Answer : Discrepancies often arise from:

- Crystallinity : Amorphous vs. crystalline forms (use XRPD to characterize polymorphs).

- Temperature effects : Conduct solubility assays at 25°C ± 0.5°C for consistency.

- Co-solvents : Additives like cyclodextrins can enhance aqueous solubility .

Q. How does the methoxy substituent influence the compound’s fluorescence properties, and how can these be exploited in bioimaging studies?

- Answer : The methoxy group enhances electron-donating capacity, red-shifting fluorescence emission. Key parameters for optimization:

- Excitation/Emission : λex ≈ 340 nm, λem ≈ 380 nm (similar to structurally related benzamides).

- Quantum yield : Measure using quinine sulfate as a reference standard.

- Applications : Label-free tracking in cellular uptake studies .

Q. What are the mechanistic implications of fluorine substitution on the compound’s biological activity (e.g., enzyme inhibition)?

- Answer : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases) via:

- Hydrogen bonding : Interaction with backbone amides.

- Lipophilicity : Improves membrane permeability (logP ≈ 2.5 predicted).

- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Methodological Best Practices

- Contradiction Handling : If NMR data conflicts with literature (e.g., unexpected splitting patterns), re-examine sample purity and consider NOESY for stereochemical analysis .

- Safety Protocols : Use fume hoods when handling SOCl₂ or DCC; wear nitrile gloves to avoid amide bond hydrolysis from skin moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.